molecular formula C16H19FN2OS B2678488 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1421483-93-3

2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2678488
CAS No.: 1421483-93-3
M. Wt: 306.4
InChI Key: ANDLHWBVAYLXKP-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a pyrrolidinyl-substituted butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Alkyne Addition: : The next step involves the addition of a butynyl group to the thioether intermediate. This can be achieved through a Sonogashira coupling reaction, where the thioether intermediate is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

  • Pyrrolidine Substitution: : The final step involves the substitution of the terminal alkyne with pyrrolidine. This can be done through a nucleophilic substitution reaction, where the alkyne is treated with pyrrolidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group in 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can undergo reduction reactions, particularly at the alkyne moiety, to form alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Various electrophiles, Lewis acids

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

  • Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

  • Chemical Biology: : It serves as a tool compound in chemical biology to study the effects of thioether and alkyne functionalities in biological systems.

  • Industrial Applications: : Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and alkyne groups may play a role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
  • 2-((4-bromophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
  • 2-((4-methylphenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide imparts unique properties, such as increased metabolic stability and potential for enhanced binding affinity to biological targets compared to its chloro, bromo, or methyl analogs. This makes it a compound of particular interest in drug development and other scientific research areas.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDLHWBVAYLXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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